4-bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide hydrochloride
Overview
Description
4-Bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide hydrochloride is a brominated pyrrole derivative with a phenyl ring substituted with a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the bromination of N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide. The reaction conditions include the use of bromine in an appropriate solvent, such as dichloromethane, under controlled temperature and pressure to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar bromination techniques but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in different structural isomers.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Bromate derivatives, hydroxylated pyrroles.
Reduction: Amino derivatives, de-brominated pyrroles.
Substitution: Hydroxylated, aminated, or other functionalized pyrroles.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms and interactions.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would vary based on the context of the research.
Comparison with Similar Compounds
Indole Derivatives: Various indole-based compounds with similar biological activities.
Uniqueness: 4-Bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide hydrochloride is unique due to its specific substitution pattern and bromine atom, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-bromo-N-[3-(methylaminomethyl)phenyl]-1H-pyrrole-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O.ClH/c1-15-7-9-3-2-4-11(5-9)17-13(18)12-6-10(14)8-16-12;/h2-6,8,15-16H,7H2,1H3,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIMQKMUCZZCON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)NC(=O)C2=CC(=CN2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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